molecular formula C13H8ClF2NO2 B6311391 2-Chloro-5-(2',6'-difluorophenyl)nicotinic acid methyl ester CAS No. 2088942-31-6

2-Chloro-5-(2',6'-difluorophenyl)nicotinic acid methyl ester

Cat. No.: B6311391
CAS No.: 2088942-31-6
M. Wt: 283.66 g/mol
InChI Key: RJXQAGITELDEER-UHFFFAOYSA-N
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Description

2-Chloro-5-(2’,6’-difluorophenyl)nicotinic acid methyl ester is an organic compound characterized by its unique structure, which includes a chloro group, difluorophenyl group, and a nicotinic acid methyl ester moiety. This compound is typically a white to pale yellow crystalline solid and is stable under normal conditions, though it should be protected from direct sunlight and high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2’,6’-difluorophenyl)nicotinic acid methyl ester generally involves organic synthesis reactions using various reagents and conditions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2’,6’-difluorophenyl)nicotinic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For redox reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Chloro-5-(2’,6’-difluorophenyl)nicotinic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Chloro-5-(2’,6’-difluorophenyl)nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, such as in biological systems or chemical reactions. Generally, the compound’s functional groups play a crucial role in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2’,6’-difluorophenyl)nicotinic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-chloro-5-(2,6-difluorophenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO2/c1-19-13(18)8-5-7(6-17-12(8)14)11-9(15)3-2-4-10(11)16/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXQAGITELDEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C2=C(C=CC=C2F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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